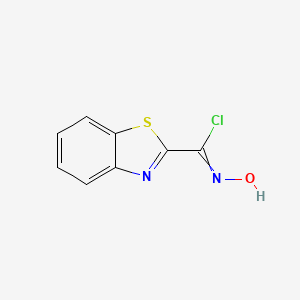
N-Hydroxybenzothiazole-2-carbimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxybenzothiazole-2-carbimidoyl Chloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzothiazole-2-carbimidoyl Chloride typically involves the reaction of 2-aminobenzenethiol with a suitable carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by chlorination to introduce the carbimidoyl chloride group . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
N-Hydroxybenzothiazole-2-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbimidoyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-Hydroxybenzothiazole-2-carbimidoyl Chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Hydroxybenzothiazole-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
生物活性
N-Hydroxybenzothiazole-2-carbimidoyl Chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
- Molecular Formula : C8H5ClN2OS
- Molecular Weight : 212.66 g/mol
- IUPAC Name : N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride
- Chemical Structure : The compound features a benzothiazole ring fused with a carbimidoyl chloride group, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with carbonyl or cyano-containing substances. A common method is the condensation reaction with aldehydes or ketones, followed by chlorination. This process can be optimized for higher yields and purity in industrial settings using continuous flow reactors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives of benzothiazole compounds, it was found that certain derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives of benzothiazole, including this compound, can inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing promising results with low IC50 values .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 ± 0.19 | High |
| HCC827 | 6.26 ± 0.33 | Moderate |
| NCI-H358 | 6.48 ± 0.11 | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or key functional groups, disrupting normal cellular processes.
- DNA Interaction : Studies suggest that benzothiazole derivatives can bind to DNA, affecting replication and transcription processes, which could contribute to their anticancer effects .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound, against multiple cancer cell lines. Results indicated significant cytotoxicity in 2D cultures compared to 3D cultures, suggesting that structural modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Testing : The compound was tested against a range of microbial strains using broth microdilution methods. Results showed that certain derivatives exhibited stronger antibacterial activity than standard antibiotics, highlighting their potential as new therapeutic agents .
属性
分子式 |
C8H5ClN2OS |
|---|---|
分子量 |
212.66 g/mol |
IUPAC 名称 |
N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C8H5ClN2OS/c9-7(11-12)8-10-5-3-1-2-4-6(5)13-8/h1-4,12H |
InChI 键 |
COUPOINFIWABMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















